Cas no 2570-63-0 (Thallic acetate)

Thallic acetate 化学的及び物理的性質

名前と識別子

-

- Thallic acetate

- Acetic acid, thallium(III) salt

- Thallium(III) acetate sesquihydrate

- Thallium (III) acetate hydrate

- thallium(3+),triacetate

- acetic acid,thallium acetate

- Acetic acid,thallium(3+) salt

- Essigsaeure,Thalliumacetat

- thalium(III) acetate

- Thallic acetate sesquihydrate

- Thallic triacetate

- Thallium triacetate

- Thallium(3+) acetate

- Thallium(III) acetate

- Thallium(III) triacetate

- Tl(OAc)3 thallic acetate tris(acetate)thallium

- Triacetatothallium(III)

- Tris(acetato)thallium

- Tl(OAc)3

- tris(acetate)thallium

- Aceticacid, thallium(3+) salt (8CI,9CI)

- Thallium acetate (6CI)

- Thallium acetate(Tl(OAc)3) (7CI)

- Tris(acetato-O)thallium

- DTXSID20890561

- EINECS 219-913-2

- Thallium (III) acetate

- THALLIUM(III) ACETATE [MI]

- Thallium acetate (VAN)

- THALLIUM ACETATE

- 24Z9A6MS8G

- Thallium(III) acetate 51%-56% Thallium

- Acetic acid, thallium(3+) salt

- SMRRYUGQTFYZGD-UHFFFAOYSA-K

- Acetic acid, thallium(3+) salt (3:1)

- thallium(3+);triacetate

- UNII-24Z9A6MS8G

- 2570-63-0

- NSC 127177

- NSC-127177

- THALLIUM ACETATE (IC)

- THALLIUM (IC) ACETATE SESQUIHYDRATE

- ACETIC ACID, THALLIC SALT SESQUIHYDRATE

- aceticacid,thallium(3++)salt

- Thallium(III) acetate, 98.6%

-

- MDL: MFCD00008698

- インチ: 1S/3C2H4O2.Tl/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3

- InChIKey: SMRRYUGQTFYZGD-UHFFFAOYSA-K

- ほほえんだ: [Tl+3].CC([O-])=O.CC([O-])=O.CC([O-])=O

- BRN: 3693590

計算された属性

- せいみつぶんしりょう: 264.99600

- どういたいしつりょう: 673.93654

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 25.5

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 40.1

じっけんとくせい

- 色と性状: 白色結晶

- 密度みつど: 1.068

- ゆうかいてん: 182 °C (dec.) (lit.)

182 °C (dec.) (lit.) - ふってん: 117.1°Cat760mmHg

- フラッシュポイント: 40°C

- PSA: 37.30000

- LogP: 0.09090

- ようかいせい: 使用できません

Thallic acetate セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H300 + H330-H373-H411

- 警告文: P260-P264-P273-P284-P301+P310-P310

- 危険物輸送番号:UN 1707 6.1/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 26/28-33-51/53

- セキュリティの説明: S13-S28-S45-S61

-

危険物標識:

- 危険レベル:6.1

- セキュリティ用語:6.1

- 包装グループ:II

- 包装カテゴリ:II

- 包装等級:II

- 危険レベル:6.1

- ちょぞうじょうけん:有毒室

- リスク用語:R26/28; R33; R51/53

Thallic acetate 税関データ

- 税関コード:29152900

Thallic acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00184-5g |

Thallic Acetate |

2570-63-0 | 5g |

¥1438.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00184-25g |

Thallic Acetate |

2570-63-0 | 25g |

¥6208.0 | 2021-09-04 | ||

| A2B Chem LLC | AD55224-50g |

Thallium(Iii) Acetate Hydrate |

2570-63-0 | 50g |

$689.00 | 2024-04-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-251225-5g |

Thallium(III) acetate, |

2570-63-0 | 5g |

¥850.00 | 2023-09-05 | ||

| Cooke Chemical | F935221-50g |

Thallium(III) acetate hydrate |

2570-63-0 | Null | 50g |

RMB 6432.00 | 2025-02-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 151165-5G |

Thallic acetate |

2570-63-0 | 5G |

1100.93 | 2021-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-251225-5 g |

Thallium(III) acetate, |

2570-63-0 | 5g |

¥850.00 | 2023-07-10 | ||

| Cooke Chemical | F935221-10g |

Thallium(III) acetate hydrate |

2570-63-0 | Null | 10g |

RMB 1644.00 | 2025-02-20 | |

| A2B Chem LLC | AD55224-10g |

Thallium(Iii) Acetate Hydrate |

2570-63-0 | 10g |

$230.00 | 2024-04-20 |

Thallic acetate 関連文献

-

1. Thallium in organic synthesis. Part II. Oxidation of steroid ketones by thallium(III) acetateGiorgio Ortar,Aurelio Romeo J. Chem. Soc. Perkin Trans. 1 1976 111

-

M. Soledade C. Pedras,Estifanos E. Yaya Org. Biomol. Chem. 2012 10 3613

-

Zikun Wang,Xihe Bi,Yongjiu Liang,Peiqiu Liao,Dewen Dong Chem. Commun. 2014 50 3976

-

4. Kinetics and mechanism of the thalliation of benzene and toluene by thallium(III) acetate catalysed by perchloric and sulphuric acid in aqueous acetic acidJ. M. Briody,R. A. Moore J. Chem. Soc. Perkin Trans. 2 1972 179

-

Ya-Dong Wu,Bei Huang,Yue-Xin Zhang,Xiao-Xu Wang,Jian-Jun Dai,Jun Xu,Hua-Jian Xu Org. Biomol. Chem. 2016 14 5936

-

Jong Chan Lee,Yong Suk Jin,Ju-Hee Choi thallium(iii) promoted α-oxidation. Jong Chan Lee Yong Suk Jin Ju-Hee Choi Chem. Commun. 2001 956

-

Minoru Ishikura,Takumi Abe,Tominari Choshi,Satoshi Hibino Nat. Prod. Rep. 2015 32 1389

-

Minghui Zhu,Wei Wei,Daoshan Yang,Hong Cui,Huanhuan Cui,Xuejun Sun,Hua Wang Org. Biomol. Chem. 2016 14 10998

-

W. D. Ollis,K. L. Ormand,I. O. Sutherland Chem. Commun. (London) 1968 1237

-

10. Addition of thallium triacetate to PFG2α methyl ester and related compounds in acetic acid. Nuclear magnetic resonance spectral study of novel dioxatricyclic and oxabicyclic productsVilmos Simonidesz,ágnes Behr-Papp,József Ivanics,Gábor Kovács,Eszter Baitz-Gács,Lajos Radics J. Chem. Soc. Perkin Trans. 1 1980 2572

Thallic acetateに関する追加情報

Thallic Acetate: A Comprehensive Overview

Thallic acetate, with the CAS number 2570-63-0, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound, also referred to as thallium(III) acetate, is a salt of thallium and acetic acid. Its unique properties make it a valuable material in fields such as electronics, catalysis, and materials science. Recent advancements in research have further highlighted its potential in emerging technologies, particularly in the development of advanced materials and energy storage systems.

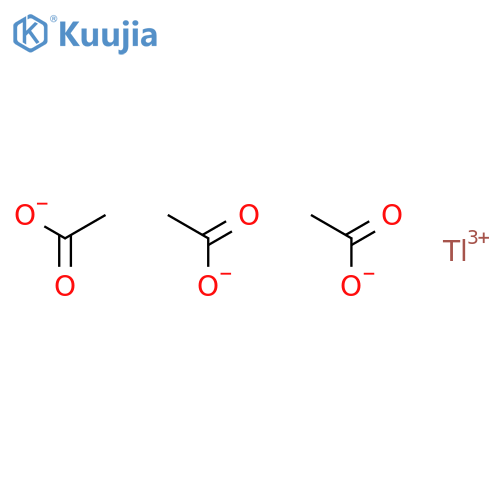

The chemical structure of thallic acetate consists of thallium ions (Tl³⁺) and acetate ions (CH₃COO⁻). This combination results in a compound with distinctive electronic properties, which are highly sought after in the development of novel materials. Recent studies have demonstrated that thallic acetate exhibits excellent conductivity and stability under various conditions, making it a promising candidate for use in high-performance electronic devices.

In terms of physical properties, thallic acetate is typically found in a crystalline form and is soluble in water. Its solubility plays a crucial role in its application as a precursor for synthesizing other thallium-based compounds. Researchers have explored the use of thallic acetate as a starting material for producing thin films and nanoparticles, which are essential components in modern electronics and optoelectronics.

The chemical synthesis of thallic acetate involves the reaction of thallium metal with acetic acid or its salts. This process can be optimized to achieve high purity levels, which are critical for applications requiring precise chemical composition. Recent innovations in synthetic methods have focused on improving the efficiency and scalability of thallic acetate production, ensuring that it remains accessible for both academic research and industrial use.

Thallic acetate's role in catalysis has been another area of intense research. Studies have shown that it can act as an effective catalyst in various organic reactions, including oxidation and reduction processes. Its ability to facilitate these reactions under mild conditions has made it a valuable tool in green chemistry, where minimizing environmental impact is a priority.

In the field of materials science, thallic acetate has been utilized as a precursor for synthesizing advanced materials such as metal-organic frameworks (MOFs) and hybrid organic-inorganic materials. These materials exhibit unique properties that make them suitable for applications ranging from gas storage to drug delivery systems. The use of thallic acetate in these contexts underscores its versatility and importance in cutting-edge research.

The application of thallic acetate extends into the realm of energy storage as well. Recent research has explored its potential as an electrolyte additive in lithium-ion batteries, where it can enhance battery performance by stabilizing electrode surfaces and improving ion transport. This application highlights the compound's ability to contribute to sustainable energy solutions, a critical area of focus in today's technological landscape.

In conclusion, thallium(III) acetate, or CAS 2570-63-0, is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties, combined with recent advancements in research, position it as a key material for future innovations. As scientists continue to explore its potential, thallic acetate is poised to play an increasingly important role in shaping the technologies of tomorrow.

2570-63-0 (Thallic acetate) 関連製品

- 16651-47-1(Acetic Acid-13C2)

- 71-50-1(Acetate ions)

- 758-12-3(Acetic Acid-d)

- 17217-83-3(Acetic-18O2 acid(6CI,8CI,9CI))

- 1563-80-0(acetic acid-2-13c)

- 1186-52-3(Acetic Acid-d4)

- 1563-79-7(Acetic acid-1-13C)

- 861206-81-7(5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)

- 1225850-36-1(4-(4-ethylphenyl)-1H-imidazole)

- 119120-22-8(4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)